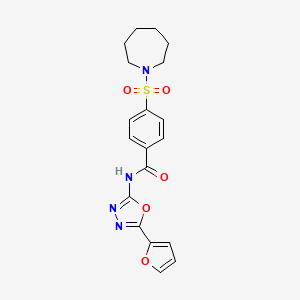

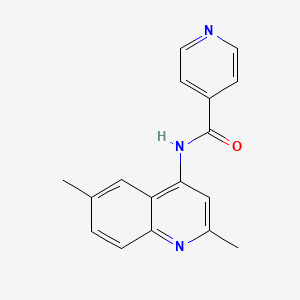

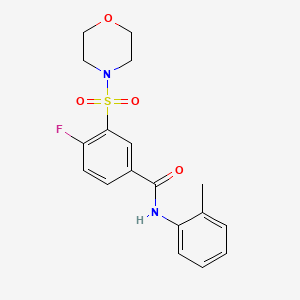

N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as “N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide”, has been described in the literature . The synthesis involves the creation of a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, “N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide” features three triflate anions in the asymmetric unit, and two of the triflate ligands in the structure are connected to the pincer cation by strong N–H⋯O hydrogen bonds .科学的研究の応用

Chemical Synthesis and Drug Design

N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide plays a significant role in the field of chemical synthesis and drug design, owing to its versatile chemical structure. Research indicates that compounds like this compound are crucial in the synthesis of novel central nervous system (CNS) acting drugs. These compounds exhibit a broad range of biological activities, from antidepressant and anticonvulsant to antimicrobial effects, making them valuable in pharmaceutical research and development. Such compounds are also used as lead molecules for the synthesis of drugs targeting various CNS disorders, highlighting their importance in the advancement of neuropharmacology and the development of safer, more effective therapeutic agents (Saganuwan, 2017).

Antitubercular Activity

This compound derivatives have shown promise in the fight against tuberculosis. Research has demonstrated the antitubercular activity of various derivatives, suggesting that modifications of the this compound structure could lead to effective anti-TB compounds. These findings underscore the potential for these compounds to contribute to the development of new antitubercular therapies, addressing the critical need for new drugs to combat multidrug-resistant strains of M. tuberculosis (Asif, 2014).

Coagulation Factor Xa Inhibition

The design of competitive, small-molecule inhibitors of coagulation factor Xa is another area where this compound derivatives play a pivotal role. These inhibitors are explored as potential antithrombotic agents, with research focusing on their development for acute indications. The systematic development of these compounds demonstrates their potential in creating effective anticoagulants, offering new avenues for the treatment and prevention of thrombotic disorders (Pauls et al., 2001).

作用機序

Target of Action

The primary target of N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide is Mycobacterium tuberculosis . This compound is specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG), but inactive against other pathogens such as Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumanii, Pseudomonas aeruginosa, and Escherichia coli .

Mode of Action

The compound inhibits the growth of M. tuberculosis in liquid cultures in a bacteriostatic manner . It is a prodrug, and its anti-mycobacterial activity requires AmiC-dependent hydrolysis . In macrophages, it inhibits M. tuberculosis growth in a bactericidal manner .

Biochemical Pathways

The compound affects the biochemical pathways related to the growth and survival of M. tuberculosis. It induces autophagy in macrophages, which is a cellular process that helps in the degradation and recycling of cellular components .

Pharmacokinetics

The related compound isonicotinamide is soluble in water, ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane , which suggests that this compound might have similar solubility properties affecting its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth. In macrophages, it acts in a bactericidal manner, effectively killing the bacteria . The compound also shows activity against drug-resistant M. bovis BCG and M. tuberculosis clinical strains .

特性

IUPAC Name |

N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-11-3-4-15-14(9-11)16(10-12(2)19-15)20-17(21)13-5-7-18-8-6-13/h3-10H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJCSRHYAOLGBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde](/img/structure/B2991691.png)

![(Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(6-chloropyridin-3-yl)-3-hydroxyprop-2-enenitrile](/img/structure/B2991695.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2991698.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2991704.png)